molecular formula C13H13BrN2O4S2 B11163115 Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11163115
M. Wt: 405.3 g/mol
InChI Key: DENLGOJOPCUGGQ-UHFFFAOYSA-N
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Description

ETHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a bromobenzenesulfonamido group attached to a thiazole ring, which is further substituted with an ethyl ester and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves a multi-step process. One common method starts with the reaction of 4-bromobenzenesulfonyl chloride with 2-amino-4-methylthiazole in the presence of a base such as triethylamine. This reaction forms the intermediate 2-(4-bromobenzenesulfonamido)-4-methylthiazole, which is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ETHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

ETHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H13BrN2O4S2

Molecular Weight

405.3 g/mol

IUPAC Name

ethyl 2-[(4-bromophenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H13BrN2O4S2/c1-3-20-12(17)11-8(2)15-13(21-11)16-22(18,19)10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,16)

InChI Key

DENLGOJOPCUGGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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